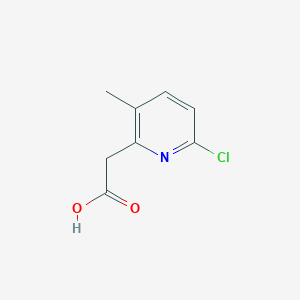
2-(6-氯-3-甲基吡啶-2-基)乙酸
描述
“2-(6-Chloro-3-methylpyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The IUPAC name for this compound is (6-chloro-3-methyl-2-pyridinyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(6-Chloro-3-methylpyridin-2-yl)acetic acid” is 1S/C8H8ClNO2/c1-5-2-3-7(9)10-6(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The boiling point of “2-(6-Chloro-3-methylpyridin-2-yl)acetic acid” is predicted to be 334.1±37.0 °C . The compound has a predicted density of 1.341±0.06 g/cm3 . The pKa value is predicted to be 3.77±0.10 .科学研究应用
药理学
2-(6-氯-3-甲基吡啶-2-基)乙酸: 在药理学领域,它因其在药物合成和设计中的潜在作用而受到关注。 其结构特性使其可能与多种生物靶标相互作用,从而有可能开发出新的药物 .
农业
在农业领域,该化合物可以被研究用于开发新型农用化学品。 其化学结构表明,它可能作为除草剂或杀虫剂的前体或活性成分,有助于害虫管理策略 .
材料科学
材料科学家可能会研究2-(6-氯-3-甲基吡啶-2-基)乙酸,以探索其在制造新型聚合物或涂层方面的应用。 其分子构型可能是形成具有特定所需性质的材料的关键 .
生物化学
在生物化学领域,该化合物在酶抑制研究中可能发挥重要作用,而酶抑制研究对于理解代谢途径和设计可以调节生化过程的抑制剂至关重要 .
工业应用
在工业领域,2-(6-氯-3-甲基吡啶-2-基)乙酸可用于化学合成过程。 由于其反应性乙酸基,它可以作为生产各种工业化学品的中间体 .
环境科学
环境科学家可能会发现该化合物在污染控制或修复工作中的应用。 其化学性质可能有助于分解或中和环境污染物 .
安全和危害
作用机制
Target of Action
The primary targets of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other acetic acid derivatives, it may interact with its targets by donating a proton (h+), which can lead to changes in the target’s function .
Pharmacokinetics
As an acetic acid derivative, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For instance, its stability is best maintained in an inert atmosphere at a temperature of 2-8°C .
生化分析
Biochemical Properties
2-(6-Chloro-3-methylpyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to either inhibition or activation of the enzyme .
Cellular Effects
The effects of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in downstream gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, affecting their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can lead to toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
2-(6-Chloro-3-methylpyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can also influence its accumulation and overall activity within the cell .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can determine its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
2-(6-chloro-3-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-2-3-7(9)10-6(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYKSRXGZULQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


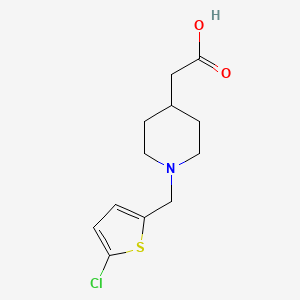


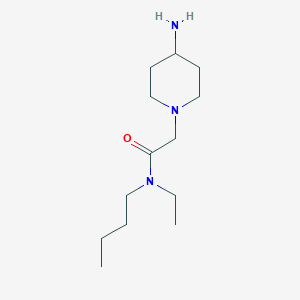
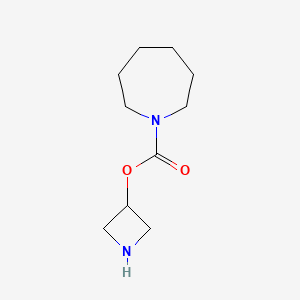
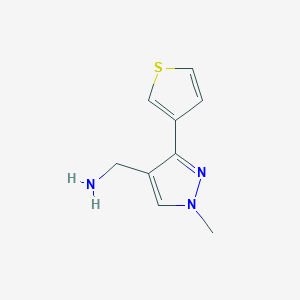
![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)

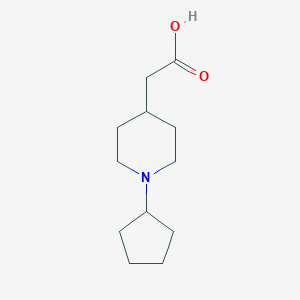
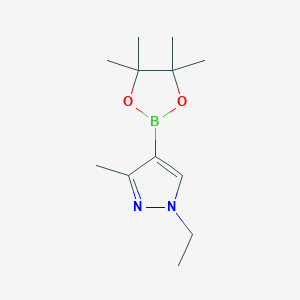
![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)
